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Introduction

SGC-CBP30 is a potent and selective small molecule inhibitor that targets the bromodomains
of the closely related transcriptional coactivators, CREB-binding protein (CBP) and p300
(EP300).[1][2] Unlike inhibitors that target the catalytic histone acetyltransferase (HAT) domain,
SGC-CBP30 specifically prevents these proteins from acting as "readers"” of acetylated lysine
residues on histones and other proteins.[3] This mechanism disrupts the recruitment of
transcriptional machinery to chromatin, thereby modulating the expression of specific genes.[3]

[4]

In the context of immunology, particularly T-cell biology, the CBP/p300 coactivators are crucial
for orchestrating the gene expression programs that define the differentiation and function of
various T-helper (Th) subsets.[5] SGC-CBP30 has emerged as a critical chemical probe for
dissecting these pathways, with significant findings related to the suppression of pro-
inflammatory Th17 cell responses, making it a valuable tool for studying autoimmune diseases
and inflammation.[2][6]

Mechanism of Action

CBP and p300 are essential coactivators that link transcription factors to the basal transcription
machinery. Their bromodomains recognize and bind to acetylated lysine residues on histone
tails, a key step in facilitating chromatin accessibility and subsequent gene transcription.[1][5]
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SGC-CBP30 functions as a competitive inhibitor at the acetyl-lysine binding pocket within the
CBP/p300 bromodomain.[3] By occupying this site, it prevents CBP/p300 from docking onto
acetylated chromatin, thereby inhibiting the assembly of active transcription complexes at
specific gene loci, such as the promoters and enhancers of key cytokines.[3][6] This leads to a
highly specific, yet potent, modulation of gene expression programs controlled by CBP/p300,
with a more restricted transcriptional impact compared to broader epigenetic inhibitors like the
pan-BET inhibitor, JQ1.[2][7]
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SGC-CBP30 competitively inhibits the CBP/p300 bromodomain, preventing chromatin binding.
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Application in T-Cell Differentiation

The differentiation of naive CD4+ T cells into distinct effector lineages, such as Thl, Th2, and
Th17, or into regulatory T cells (Tregs), is governed by specific cytokines and transcription
factors.[8][9] The Th17 lineage, characterized by the production of IL-17A, is critical for host
defense but is also a major driver of pathology in numerous autoimmune diseases.[10]

Studies have shown that the transcriptional coactivator p300 is a key facilitator of Th17
differentiation, binding directly to the lI17a gene promoter.[2] SGC-CBP30 has been
demonstrated to potently suppress human Th17 responses.[2][6] By inhibiting the CBP/p300
bromodomain, SGC-CBP30 reduces the secretion of IL-17A and other pro-inflammatory
cytokines from Th17 cells, including those from patients with ankylosing spondylitis and
psoriatic arthritis.[2][6] This makes SGC-CBP30 an invaluable tool for investigating Th17-
mediated diseases and exploring CBP/p300 bromodomain inhibition as a therapeutic strategy.

[6]
SGC-CBP30 inhibits CBP/p300, a coactivator required for Th17 differentiation.

Quantitative Data

ble 1: Inhibi ICso

Target Bromodomain ICs0 Value (nM) Reference(s)
CREBBP (CBP) 21-69 [1]
EP300 (p300) 38 [1113114]

Table 2: Recommended Concentrations for In Vitro
Assays
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Recommended
Assay Type Concentration Notes Reference(s)
Range
Optimal concentration
General Cell-Based i
0.1-10 uMm should be determined [31[6]
Assays .
empirically.
_ Dose-dependent
Th17 Cytokine o
o 1nM-10puM inhibition of IL-17A [6]
Inhibition
observed.
] Used for gene
Multiple Myeloma Cell )
] ~2.5 uM expression and cell [11]
Lines )
cycle analysis.
Found to be a potent
Cellular concentration for
0.5uM [12]

Reprogramming

enhancing

reprogramming.

Experimental Protocols

Protocol 1: Preparation of SGC-CBP30 Stock Solution

o Reconstitution: SGC-CBP30 is supplied as a crystalline solid.[1] To prepare a 10 mM stock

solution, reconstitute 1 mg of the compound (MW: 509 g/mol ) in 196 uL of high-purity

DMSO.[1]

e Solubility: SGC-CBP30 is soluble in DMSO up to at least 19 mM.[1]

o Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-

thaw cycles. Protect from direct light.[1][3]

o Working Dilution: For cell culture experiments, dilute the stock solution into the culture

medium immediately before use. Ensure the final DMSO concentration does not exceed

0.1% to prevent cellular toxicity.[1]
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Protocol 2: In Vitro Th17 Differentiation and SGC-CBP30
Treatment

This protocol is adapted from methodologies used in studies of human T-cell differentiation.[2]

[8]
e Isolation of Naive CD4+ T Cells:

o Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density
gradient centrifugation (e.g., Ficoll-Paque).

o Enrich for naive CD4+ T cells (CD4+CD45RA+) using a negative selection magnetic bead-
based kit, following the manufacturer's instructions. Purity should be >90%.[2]

e Cell Culture and Th17 Polarization:

o Plate the naive CD4+ T cells in a 96-well plate at a density of 5 x 104 cells per well in
complete RPMI-1640 medium.[2]

o Activate the T cells with plate-bound anti-CD3 (e.g., 1-5 pg/mL) and soluble anti-CD28
(e.g., 1-2 pg/mL).

o To drive Th17 differentiation, add the following polarizing cytokines and antibodies to the
culture:

TGF-3 (e.g., 1-5 ng/mL)

IL-6 (e.g., 10-25 ng/mL)

IL-1B (e.g., 10-20 ng/mL)

IL-23 (e.g., 10-20 ng/mL)

Anti-IFN-y neutralizing antibody (e.g., 1-2 pg/mL)

Anti-IL-4 neutralizing antibody (e.g., 1-2 pg/mL)

e Treatment with SGC-CBP30:
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o Add SGC-CBP30 to the cultures at the desired final concentrations (e.g., a dose-response
from 1 nM to 10 uM).

o Include a DMSO vehicle control group with the same final DMSO concentration as the
highest SGC-CBP30 dose.

 Incubation:
o Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
e Analysis:
o After incubation, collect the cell culture supernatants for cytokine analysis (Protocol 3).

o Cells can be harvested for flow cytometry to analyze intracellular cytokine expression
(e.g., IL-17A) or for RNA/protein extraction.

Protocol 3: Analysis of Cytokine Secretion

o Supernatant Collection: Centrifuge the 96-well plates from Protocol 2 and carefully collect
the supernatants. Store at -80°C until analysis.

e ELISA: Use a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit for IL-17A to
quantify its concentration in the supernatants, following the manufacturer's protocol.

e Multiplex Assay (Luminex): For simultaneous quantification of multiple cytokines (e.g., IL-
17A, IL-17F, IFN-y, TNF-a), use a multiplex bead-based immunoassay platform.[2] This
provides a broader profile of the inhibitor's effect on the T-cell secretome.
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Workflow for studying the effect of SGC-CBP30 on T-cell differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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